molecular formula C7H5N3O3 B8711538 2-Cyano-3-methoxy-4-nitropyridine

2-Cyano-3-methoxy-4-nitropyridine

Cat. No. B8711538
M. Wt: 179.13 g/mol
InChI Key: VJCLVBAMDYFTAN-UHFFFAOYSA-N
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Description

2-Cyano-3-methoxy-4-nitropyridine is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-methoxy-4-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-methoxy-4-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-methoxy-4-nitropyridine-2-carbonitrile

InChI

InChI=1S/C7H5N3O3/c1-13-7-5(4-8)9-3-2-6(7)10(11)12/h2-3H,1H3

InChI Key

VJCLVBAMDYFTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 12.5 g (12.5 moles) of the N-oxide of 3 methoxy-4-nitropyridine, 7.72 ml (1.1 eq.) of methyl sulfate and 70 ml of 1,2-dichloroethane is heated at 70° C. for 2.5 hours. It is allowed to cool and 70 ml of water are added. It is cooled in a salt and ice bath and, in portions, 7.55 g (2.1 moles) of sodium cyanide are added, controlling the temperature so as not to exceed 10° C. After 4 hours stirring, the reaction mixture is extracted with ethyl ether, the organic phase is washed with water, concentrated and the residue chromatographed (ethyl acetate/dichloromethane). There is obtained 7.06 g of a yellow oil (yield 53%).
[Compound]
Name
N-oxide
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

A mixture of 12.5 g (12.5 moles) of the N-oxide of 3-methoxy-4-nitropyridine, 7.72 mL (1.1 eq.) of methyl sulphate and 70 mL of 1,2-dichloroethane is heated at 70° C. for 2.5 hours. It is allowed to cool and 70 mL of water are added. It is cooled in a salt and ice bath and, in portions, 7.55 g (2.1 moles) of sodium cyanide are added, controlling the temperature so as not to exceed 10° C. After 4 hours stirring, the reaction mixture is extracted with ethyl ether, the organic phase is washed with water, concentrated and the residue chromatographed (ethyl acetate/dichloromethane). There is obtained 7.06 g of a yellow oil (yield 53%).
[Compound]
Name
N-oxide
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
53%

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